molecular formula C12H8Br2N2O B310351 5-bromo-N-(2-bromophenyl)nicotinamide

5-bromo-N-(2-bromophenyl)nicotinamide

Cat. No.: B310351
M. Wt: 356.01 g/mol
InChI Key: QVZDEFXPERBWNS-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-bromophenyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core and a 2-bromophenyl substituent. The dual bromination (pyridine and phenyl rings) enhances electrophilicity and may influence binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

5-bromo-N-(2-bromophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8Br2N2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17)

InChI Key

QVZDEFXPERBWNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide
  • Structure : Replaces the 2-bromophenyl group with a 4-(methylsulfamoyl)phenyl moiety.
  • Molecular Weight: 370.22 g/mol (vs. ~370–400 g/mol for the target compound). Implications: Enhanced solubility in aqueous media but reduced membrane permeability due to higher polarity .
5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide
  • Structure : Substitutes 2-bromophenyl with a 4-(chlorodifluoromethoxy)phenyl group.
  • Key Differences: The -OCF₂Cl group introduces both halogenated and lipophilic characteristics.
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide
  • Structure : Features a pyridinyl substituent instead of bromophenyl.
  • Key Differences: The pyridine ring introduces basicity (pKa ~4–6) via its nitrogen, enhancing solubility at physiological pH. Implications: Potential for π-π stacking interactions in binding pockets, contrasting with the hydrophobic interactions of bromophenyl .

Modifications on the Nicotinamide Core

5-Bromo-N-methoxy-N-methylnicotinamide
  • Structure : Replaces the 2-bromophenyl group with methoxy and methyl groups.
  • Molecular Weight: 245.07 g/mol (significantly lower than the target compound). Implications: Faster systemic clearance due to lower molecular weight .
6-(5-Bromobenzofuran-2-yl) Derivatives
  • Structure : Incorporates a benzofuran ring fused to the pyridine core.
  • Key Differences :
    • Extended π-conjugation increases planarity, favoring intercalation into DNA or protein domains.
    • Implications : Enhanced rigidity may limit conformational flexibility, reducing off-target effects .

Functional Group Additions

(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide
  • Structure : Adds fluorinated groups (3-F, 4-OCF₃) to the phenyl ring.
  • Key Differences :
    • Fluorine atoms enhance metabolic stability and lipophilicity (logP increase).
    • UPLC-MS Data: m/z 468.3 [M+H]⁺, t₁/₂ = 1.00 min (indicating moderate polarity).
    • Implications : Suitable for CNS targets due to improved blood-brain barrier penetration .
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide
  • Structure : Replaces phenyl with a trifluoromethylsulfanylethyl chain.
  • Key Differences: The -SCF₃ group is highly lipophilic and electron-withdrawing. Molecular Weight: 343.16 g/mol.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties
5-Bromo-N-(2-bromophenyl)nicotinamide 2-Bromophenyl ~370–400 High hydrophobicity, dual bromine effects
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide 4-(Methylsulfamoyl)phenyl 370.22 Polar, H-bond donor/acceptor
(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide 3-F, 4-OCF₃ phenyl 468.3 [M+H]⁺ Fluorinated, CNS-targeted
5-Bromo-N-methoxy-N-methylnicotinamide N-Me, OMe 245.07 Low steric hindrance, rapid clearance
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 5-Methyl-2-pyridinyl ~300–320 Basic nitrogen, π-π stacking potential

Research Findings and Implications

  • Electron-Withdrawing Groups : Bromine and sulfamoyl groups enhance electrophilicity, favoring interactions with electron-rich protein residues. However, excessive polarity (e.g., sulfamoyl) may limit bioavailability .
  • Fluorinated Derivatives : Compounds with -CF₃ or -OCF₃ show superior metabolic stability and logP profiles, making them candidates for long-acting therapeutics .
  • Structural Rigidity vs.

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